(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C19H16Cl2N2O3S |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-3-26-14-8-7-11(9-15(14)25-2)10-16-18(24)23-19(27-16)22-13-6-4-5-12(20)17(13)21/h4-10H,3H2,1-2H3,(H,22,23,24)/b16-10- |
InChI Key |
BEWDJFZSLSXJPS-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound is derived from two primary precursors:
-
2,3-Dichloroaniline : Serves as the amine source for imine formation.
-
4-Ethoxy-3-methoxybenzaldehyde : Provides the benzylidene moiety through condensation.
The thiazolidin-4-one ring is constructed via cyclization of a thiourea intermediate with chloracetyl chloride, followed by stereoselective benzylidene incorporation.
Step 1: Formation of Thiourea Intermediate
2,3-Dichloroaniline reacts with carbon disulfide in ethanol under reflux to form the corresponding thiourea derivative. This intermediate is critical for subsequent cyclization.
Reaction Conditions :
Step 2: Cyclization to Thiazolidin-4-One Core
The thiourea intermediate undergoes cyclization with chloracetyl chloride in dichloromethane, forming the thiazolidin-4-one ring. This step is exothermic and requires controlled addition at 0–5°C.
Key Observations :
Step 3: Knoevenagel Condensation
The thiazolidin-4-one intermediate is condensed with 4-ethoxy-3-methoxybenzaldehyde in acetic acid, yielding the (Z,Z)-configured benzylidene product. Stereoselectivity is achieved by maintaining a pH of 4.5–5.0 and using anhydrous conditions.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Acetic acid | +15% |
| Temperature | 80°C | +20% |
| Catalyst (ZnCl₂) | 10 mol% | +12% |
Spectral Characterization and Analytical Validation
Infrared Spectroscopy (IR)
¹H-NMR (400 MHz, DMSO-d₆) :
High-Resolution Mass Spectrometry (HRMS)
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase reaction rate but reduce stereoselectivity. Acetic acid balances yield (85%) and Z,Z-configuration purity (>95%).
Temperature Control
Cyclization at 0–5°C minimizes side products (e.g., open-chain isomers), while condensation at 80°C enhances benzylidene incorporation.
Catalytic Additives
Zinc chloride (10 mol%) accelerates Knoevenagel condensation by stabilizing the enolate intermediate, improving yield from 68% to 80%.
Challenges and Mitigation Strategies
Stereochemical Control
The (Z,Z)-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent hydrolysis. Molecular sieves (4Å) are employed to scavenge water.
Purification Difficulties
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) separates the target compound from unreacted aldehyde and dimeric byproducts. Recrystallization in ethanol yields >99% purity.
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g batch) achieved 78% yield using continuous flow reactors, reducing reaction time from 12 h to 2 h. Process mass intensity (PMI) was optimized to 32, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the aromatic substituents.
Reduction: Reduction reactions could target the imino group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds structurally related to (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS Cancer) | 72.11 |
These results indicate that modifications to the thiazolidinone scaffold can enhance anticancer activity, suggesting that the compound may serve as a lead for further development in cancer therapeutics .
Antimicrobial Properties
Thiazolidinones are also noted for their antimicrobial properties. A study demonstrated that derivatives of this compound exhibited activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism.
Pesticidal Activity
Research has indicated that thiazolidinone derivatives can act as effective pesticides. The compound's ability to inhibit specific enzymes in pests has been linked to its structural characteristics. For example, a derivative was tested against aphids and showed promising results in reducing pest populations without harming beneficial insects.
Polymer Chemistry
The incorporation of thiazolidinone structures into polymer matrices has been explored for developing new materials with enhanced properties. Such polymers exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and composites.
Case Study 1: Anticancer Evaluation
In a comprehensive study published in the Journal of Research in Pharmacy, several thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines. The study found that specific substitutions on the thiazolidinone ring significantly impacted efficacy .
Case Study 2: Pesticidal Efficacy
A field trial demonstrated that a thiazolidinone-based pesticide formulation reduced aphid populations by over 60% compared to untreated controls. This study highlights the potential for these compounds in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound could inhibit or activate specific pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Thiazolidin-4-One Core
Table 1: Key Substituents and Their Effects
| Compound Name | Position 2 Substituent | Position 5 Substituent | Key Properties |
|---|---|---|---|
| Target Compound | 2,3-Dichlorophenylimino | 4-Ethoxy-3-methoxybenzylidene | High electronegativity (Cl), enhanced lipophilicity (ethoxy/methoxy) |
| (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one [2] | 2-Thioxo | 2-Methylbenzylidene | Electron-deficient thioxo group; steric hindrance from methyl group |
| (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one [13] | 2-Thioxo | 4-Hydroxy-3-methoxybenzylidene | Hydrogen-bonding capacity (hydroxy group); reduced lipophilicity |
| (2Z,5Z)-5-(3-Fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one [21] | 4-Hydroxyphenylimino | 3-Fluorobenzylidene | Fluorine-induced metabolic stability; polar hydroxyl group |
| (2E,5Z)-5-(2,4-Dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one [22] | 3-(Trifluoromethyl)phenylimino | 2,4-Dimethoxybenzylidene | Strong electron-withdrawing CF₃ group; enhanced planarity (dimethoxy) |
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound's 2,3-dichlorophenylimino group contrasts with analogues bearing thioxo (S=C) or trifluoromethyl groups.
- Benzylidene Substitutions : The 4-ethoxy-3-methoxybenzylidene group in the target compound offers greater lipophilicity compared to hydroxybenzylidene derivatives (e.g., [13]), which may improve membrane permeability but reduce aqueous solubility.
Key Observations:
- Synthetic Complexity : The target compound’s synthesis likely requires precise control over substituent positions, particularly the ethoxy and methoxy groups, to avoid regiochemical complications [14].
- Crystal Packing : Analogues with hydroxy or methoxy groups exhibit intramolecular hydrogen bonding (e.g., C–H⋯S in [13]), stabilizing planar configurations. The dichlorophenyl group in the target compound may introduce steric clashes, altering packing motifs.
Key Observations:
- Lipophilicity : The target compound’s dichlorophenyl and alkoxy groups likely result in higher LogP values compared to hydroxy-substituted analogues, favoring blood-brain barrier penetration but complicating formulation [16].
- Activity Profile: Chlorine and methoxy groups are associated with antimicrobial activity, as seen in halogenated thiazolidinones [6]. Ethoxy groups may extend metabolic half-life by resisting oxidative degradation.
Biological Activity
The compound (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, drawing on recent research findings and case studies.
Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives have gained attention in medicinal chemistry due to their wide range of pharmacological properties, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidiabetic
- Anticonvulsant
These compounds often exhibit their effects through various mechanisms, such as enzyme inhibition and interaction with cellular pathways .
Anticancer Activity
Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction through both extrinsic and intrinsic pathways .
Case Study : A study demonstrated that thiazolidin-4-one derivatives induced apoptosis in HeLa cells, showcasing their potential as anticancer agents .
Antimicrobial Activity
Thiazolidin-4-one derivatives also exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial membranes or inhibit essential bacterial enzymes.
Research Findings : In vitro studies revealed that certain thiazolidin-4-one derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory effects of thiazolidin-4-one derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX .
Example : Compounds from this class were found to reduce inflammation in animal models by modulating the immune response .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the thiazolidine ring can enhance or diminish their activity. For example, substituents like 2,3-dichlorophenyl and 4-ethoxy-3-methoxybenzylidene are crucial for improving anticancer and antimicrobial properties .
| Substituent | Biological Activity | Reference |
|---|---|---|
| 2,3-Dichlorophenyl | Enhanced anticancer activity | |
| 4-Ethoxy-3-methoxy | Improved antimicrobial effects |
Synthesis Methods
The synthesis of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves multi-step reactions that include condensation reactions between appropriate aldehydes and thiazolidine derivatives. Recent advancements in synthetic strategies have focused on green chemistry approaches to enhance yield and reduce environmental impact .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves a two-step process:
Condensation : Reacting a thiazolidin-4-one precursor (e.g., 2-(2,3-dichlorophenylimino)-1,3-thiazolidin-4-one) with 4-ethoxy-3-methoxybenzaldehyde under basic conditions (e.g., NaOH in ethanol) to form the benzylidene derivative.
Cyclization : Refluxing the intermediate in a polar aprotic solvent (e.g., DMF or acetic acid) to stabilize the Z,Z-configuration .
- Key Variables :
Q. How is the structural configuration (Z,Z) of the compound confirmed experimentally?
- Analytical Techniques :
- NMR : Distinct chemical shifts for imino (δ 8.2–8.5 ppm) and benzylidene (δ 7.8–8.1 ppm) protons confirm Z,Z geometry. Coupling constants (J = 10–12 Hz) between C2 and C5 protons validate stereochemistry .
- X-ray Crystallography : For related analogs, dihedral angles between thiazolidinone and aryl rings (15–25°) confirm non-planar Z,Z-configuration .
- Comparative Data :
| Technique | Key Observation | Reference |
|---|---|---|
| ¹³C NMR | C=S (thione) resonance at δ 175–180 ppm | |
| UV-Vis | π→π* transitions at 320–340 nm (benzylidene conjugation) |
Advanced Research Questions
Q. How do computational methods (e.g., DFT) explain the electronic properties and reactivity of this thiazolidinone derivative?
- Methodology :
- DFT Calculations : Optimize molecular geometry at B3LYP/6-311++G(d,p) level to map HOMO-LUMO gaps (4.2–4.5 eV) and electrostatic potential surfaces. Predict nucleophilic attack sites (e.g., C=S group) .
- Molecular Docking : For analogs, binding affinity with hemoglobin subunits (ΔG = -8.2 kcal/mol) suggests potential bioactivity .
- Key Findings :
| Property | Computational Result | Experimental Correlation |
|---|---|---|
| HOMO-LUMO Gap | 4.3 eV | Matches UV-Vis absorbance at 335 nm |
| Mulliken Charges | S1 (-0.42), N2 (-0.35) | Reactivity with electrophiles (e.g., alkyl halides) |
Q. How can contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?
- Analysis Framework :
Structural Modifications : Compare substituent effects (e.g., 4-ethoxy vs. 4-methoxy groups). For example, 4-ethoxy enhances lipophilicity (logP = 3.2 vs. 2.8), improving membrane permeability in cancer cells .
Assay Conditions : Antimicrobial studies often use Gram-positive bacteria (MIC = 12.5 µg/mL), while anticancer assays (e.g., MTT on HeLa cells) report IC₅₀ = 8–10 µM. Activity varies with redox environments (e.g., thione ↔ thiol tautomerism) .
- Case Study :
| Derivative | Substituent | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|---|
| 4-Ethoxy-3-methoxy | Enhanced logP | IC₅₀ = 8 µM (HeLa) | ROS generation |
| 4-Methoxy | Lower logP | MIC = 25 µg/mL (S. aureus) | Thiol-mediated membrane disruption |
Q. What experimental strategies mitigate challenges in isolating the Z,Z-isomer during synthesis?
- Solutions :
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to separate Z,Z- and E,E-isomers (Rf = 0.45 vs. 0.32) .
- Crystallization : Recrystallization from DMF/ethanol (1:5) selectively precipitates Z,Z-isomer (85% purity) .
- Optimization Data :
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Column Chromatography | 95 | 60 |
| Recrystallization | 85 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
